molecular formula C14H12O2 B1586496 4-(4-Methoxyphenyl)benzaldehyde CAS No. 52988-34-8

4-(4-Methoxyphenyl)benzaldehyde

Cat. No. B1586496
CAS RN: 52988-34-8
M. Wt: 212.24 g/mol
InChI Key: JTTIGLYPLMYHAT-UHFFFAOYSA-N
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Description

“4-(4-Methoxyphenyl)benzaldehyde” is a chemical compound with the empirical formula C14H12O2 . It is also known as 4’-Methoxybiphenyl-4-carboxaldehyde .


Molecular Structure Analysis

The molecular weight of “4-(4-Methoxyphenyl)benzaldehyde” is 212.24 . The SMILES string representation is COc1ccc(cc1)-c2ccc(C=O)cc2 , which indicates the presence of a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring carrying a formyl group.


Physical And Chemical Properties Analysis

“4-(4-Methoxyphenyl)benzaldehyde” is a solid substance . It has a melting point of 103-106 °C . The compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 363.5±35.0 °C at 760 mmHg . The compound has a molar refractivity of 64.3±0.3 cm3 .

Scientific Research Applications

  • Solid Phase Organic Synthesis : This compound has been investigated for its use as a linker in solid phase organic synthesis. Reductive amination of these aldehydes attached to resins can produce corresponding secondary amines, which can then be converted into various derivatives like ureas, sulfonamides, aryl amides, and alkyl amides (Swayze, 1997).

  • Heterocyclic Chemistry : In the field of heterocyclic chemistry, 4-(4-Methoxyphenyl)benzaldehyde is used in the synthesis of complex molecules like thiazolo-quinazoline heterocycles, which are important in medicinal chemistry (Gupta & Chaudhary, 2015).

  • Regioselective Protection : The compound is involved in the regioselective protection of hydroxyl groups in other benzaldehydes, showcasing its utility in selective synthetic transformations (Plourde & Spaetzel, 2002).

  • Enantioselective Reactions : It plays a role in enantioselective reactions, crucial for the synthesis of compounds with specific stereochemistry, which is vital in drug development and other areas of chemistry (Zhou, Xu, & Hu, 2012).

  • Catalytic Reactions : This benzaldehyde derivative is used in catalytic reactions, such as in the arylation and alkenylation of aromatic aldehydes with silanediols, demonstrating its versatility in organic synthesis (Fujii, Koike, Mori, & Osakada, 2002).

  • Optical Applications : In the field of optics, it is a candidate for second harmonic generation applications, particularly in the ultraviolet and near-infrared wavelength regions, showing its potential in materials science (Singh, Singh, Singh, & Singh, 2001).

  • Molecular Docking : 4-Methoxybenzaldehyde has been investigated for its interactions in molecular docking studies, which is important for understanding how molecules interact with biological targets (Ghalla, Issaoui, Bardak, & Atac, 2018).

Safety And Hazards

The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it is harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation . It is toxic to aquatic life and has long-lasting effects . It’s important to handle “4-(4-Methoxyphenyl)benzaldehyde” with appropriate safety measures, including wearing suitable protective clothing and avoiding ingestion and inhalation .

properties

IUPAC Name

4-(4-methoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTIGLYPLMYHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362754
Record name 4-(4-Methoxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)benzaldehyde

CAS RN

52988-34-8
Record name 4-(4-Methoxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Methoxy-[1,1'-biphenyl]-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Chlorobenzaldehyde (141 mg, 1.00 mmol) reacted with 4-methoxyphenylboronic acid (200 mg, 1.32 mmol) using 1/2 mol % of Pd(OAc)2/Ph5FcP(t-Bu)2 and KF (180 mg, 3.10 mmol) in THF (2 ml) at 50° C. to give the title compound (202 mg, 94%) as a solid: 1H-NMR (400 MHz, CDCl3): δ. 13C{1H}-NMR (100 MHz, CDCl3): δ 191.90, 160.78, 146.77, 134.63, 132.03, 130.31, 128.48, 127.04, 114.45, 55.38.: GC/MS (EI): m/z 212 (M+).
Quantity
141 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(OAc)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
180 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
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solvent
Reaction Step Four
Yield
94%

Synthesis routes and methods II

Procedure details

Diisobutyl-aluminum hydride (86 mL of a 1 M solution in methylene chloride, 86 mmol) was added under nitrogen dropwise over 1 h to a solution of 4′-methoxy-1,1′-biphenyl-4-carbonitrile (15.0 g, 71.7 mmol), prepared in the previous step, in 500 mL of methylene chloride at ice bath temperature. After the addition the ice bath was removed and the reaction was stirred at room temperature for 1 h. By TLC starting material remained. The reaction was cooled to ice bath temperature and an additional 60 mL (60 mmol) of the diisobutylaluminum hydride was added dropwise over 1 h. After the addition the reaction was stirred at room temperature for 16 h. At room temperature 2 N HCl was added slowly until the reaction was acidic. Additional water and methylene chloride were added and the mixture filtered. The organic layer was then separated and the aqueous layer extracted multiple times with methylene chloride. The combined extracts were dried (MgSO4) and the solvent removed under reduced pressure to give 4′-methoxy-1,1′-biphenyl-4-carbaldehyde (12.5 g, 82%) as a pale yellow solid, MS (EI) m/z 212. Elemental Analysis for C14H12O2. Calc'd: C, 79.23; H, 5.70; N, 0.00. Found: C, 77.92; H, 5.87; N, 0.00
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0 (± 1) mol
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solution
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15 g
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ice
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60 mL
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0 (± 1) mol
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reactant
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500 mL
Type
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Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of (4-methoxyphenyl)boronic acid (1 g, 6.6 mmol) and 4-bromobenzaldehyde (1.2 g, 3.5 mmol) in ethanol water mixture was added potassium carbonate (1.7 g, 12.0 mmol) and degasified well and added tetrakis (0.7 g, 0.6 mmol) and stirred under argon for 12 h, reaction mass diluted with water and extracted with ethyl acetate, organic layer was washed with water and brine solutions, dried over anhydrous Na2SO4 and concentrated to brown solid as product (1 g, yield: 71.4%). 1H NMR (300 MHz, CDCl3): δ 9.96 (s, 1H), 7.84 (d, 2H), 7.63-7.66 (d, 2H), 7.51-7.54 (s, 2H), 6.93-6.95 (d, 2H), 3.80 (s, 3H)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
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1.7 g
Type
reactant
Reaction Step One
Name
ethanol water
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0.7 g
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Synthesis routes and methods IV

Procedure details

A mixed solution of 4-(4′-methoxyphenyl)benzylalcohol (1.20 g, 5.60 mmol), manganese dioxide (2.0 g) and tetrahydrofuran (25 ml) was stirred at room temperature for 72 hours. The reaction solution was filtered and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate:tetrahydrofuran=5:1:1) to give the object compound (1.1 g) as colorless crystals. Melting point: 99-100° C.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
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25 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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